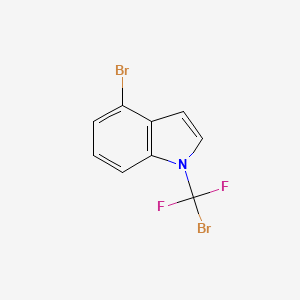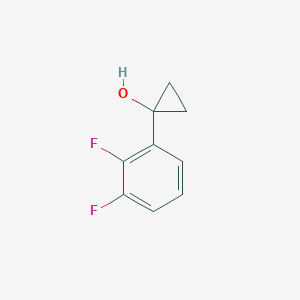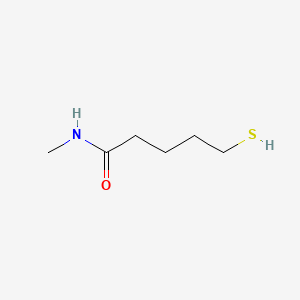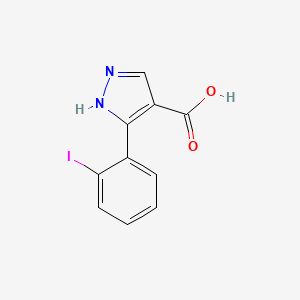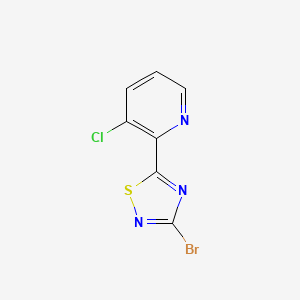
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring The presence of bromine and chlorine atoms in its structure makes it a valuable compound in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine typically involves the following steps:
Formation of 3-Bromo-1,2,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with bromine in the presence of a suitable solvent.
Coupling with 3-Chloropyridine: The 3-bromo-1,2,4-thiadiazole is then coupled with 3-chloropyridine under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Using Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Temperature Control: Maintaining optimal temperatures to ensure the stability of the reactants and products.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Amines: Can form amino derivatives.
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: Can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1,2,4-thiadiazol-5-amine
- Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
Uniqueness
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles. Its combination of a pyridine and thiadiazole ring also offers a versatile scaffold for various chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H3BrClN3S |
|---|---|
Peso molecular |
276.54 g/mol |
Nombre IUPAC |
3-bromo-5-(3-chloropyridin-2-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-7-11-6(13-12-7)5-4(9)2-1-3-10-5/h1-3H |
Clave InChI |
GODUHOWVNJPHOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=NC(=NS2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B13459719.png)
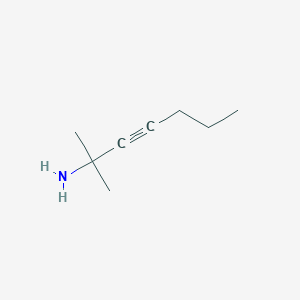
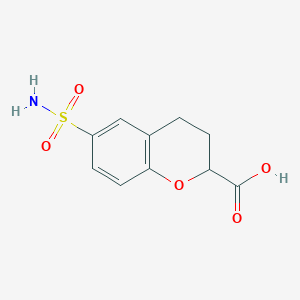
amine hydrochloride](/img/structure/B13459728.png)

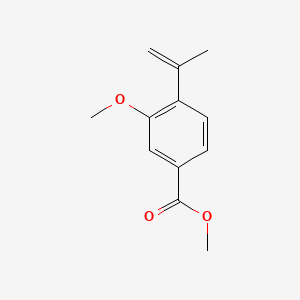
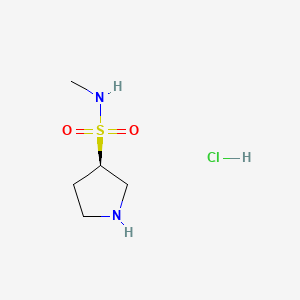
![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)
